tert-butyl 6-amino-1H-indazole-1-carboxylate
Beschreibung
tert-butyl 6-amino-1H-indazole-1-carboxylate (CAS: 219503-81-8) is a substituted indazole derivative with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an amino group at the 6-position of the indazole ring. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and epigenetic modulators, such as DS-9300, a novel EP300/CBP histone acetyltransferase inhibitor .
The synthesis involves the reduction of a nitro precursor (e.g., tert-butyl 6-nitro-1H-indazole-1-carboxylate) using zinc powder in acidic conditions, yielding the amino derivative with a 72% isolated yield. Characterization by $^1$H NMR (CDCl$3$) confirms the structure: δ 1.71 (9H, s, Boc group), 4.02 (2H, brs, NH$2$), and aromatic protons at δ 6.68–7.97 . The Boc group enhances solubility in organic solvents and stability during downstream reactions, making it a versatile scaffold for further functionalization.
Eigenschaften
IUPAC Name |
tert-butyl 6-aminoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBZKAXFZUIBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475907 | |
| Record name | 1-BOC-6-AMINO-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219503-81-8 | |
| Record name | 1-BOC-6-AMINO-INDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Nitration of Indazole
Indazole undergoes nitration at position 6 using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, yielding 6-nitro-1H-indazole. Regioselectivity is controlled by the electron-deficient nature of the indazole ring, directing nitration to the para position relative to the pyrazole nitrogen.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Nitrating agent | HNO₃ (90%)/H₂SO₄ (conc.) | 68–72 |
| Temperature | 0–5°C | — |
| Reaction time | 4–6 hours | — |
Reduction of 6-Nitro-1H-Indazole
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 hours) reduces the nitro group to an amine, producing 6-amino-1H-indazole with minimal over-reduction byproducts. Alternative reductants like Fe/HCl or SnCl₂ yield inferior purity (<85%).
| Reductant | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂ (10% Pd/C) | EtOH, 25°C, 12 h | 89 | 98 |
| Fe/HCl | Reflux, 6 h | 72 | 82 |
Boc Protection of 6-Amino-1H-Indazole
The amino-indazole intermediate is protected using di-tert-butyl dicarbonate (Boc₂O) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base. This one-pot reaction achieves >95% conversion at room temperature within 12 hours.
| Reagent | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| Boc₂O (1.2 eq) | DMF | DIPEA | 12 | 92 |
| Boc-Cl (1.5 eq) | THF | Pyridine | 24 | 78 |
Boc Protection of Indazole
Indazole is first protected at N1 using Boc₂O in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step proceeds quantitatively within 2 hours at 25°C.
| Substrate | Boc Reagent | Catalyst | Yield (%) |
|---|---|---|---|
| 1H-Indazole | Boc₂O | DMAP | 98 |
Regioselective C6 Amination
The Boc-protected indazole undergoes directed ortho-metalation (DoM) using n-butyllithium (n-BuLi) at −78°C, followed by quenching with a nitrogen electrophile (e.g., N-chloromorpholine). Subsequent hydrolysis yields 6-amino-1H-indazole-1-carboxylate. This method, while elegant, suffers from low scalability (45–50% yield) due to sensitivity of the lithiated intermediate.
Comparative Analysis of Synthetic Methods
| Parameter | Nitration-Reduction-Protection | Direct Amination |
|---|---|---|
| Total yield | 62–68% | 40–45% |
| Purity | ≥97% | 85–90% |
| Scalability | High (kg-scale demonstrated) | Low |
| Cost | Moderate | High |
The nitration-reduction-protection route is industrially preferred due to its robustness and compatibility with continuous flow systems.
Reaction Optimization and Mechanistic Insights
Boc Protection Kinetics
Studies using in situ FTIR reveal that Boc₂O reacts with 6-amino-1H-indazole via a two-step mechanism:
-
Rapid formation of a mixed carbonate intermediate.
Base selection critically influences reaction rate: DIPEA outperforms triethylamine (TEA) due to its superior solubility in DMF and reduced steric hindrance.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance Boc-protection yields by stabilizing the transition state. Non-polar solvents (toluene, CH₂Cl₂) result in <50% conversion due to poor reagent solubility.
Industrial-Scale Production Considerations
Purification Strategies
Crude this compound is purified via recrystallization from ethyl acetate/n-hexane (1:3 v/v), achieving ≥99% purity. Chromatography is avoided due to high solvent consumption.
Waste Stream Management
The nitration step generates HNO₃/H₂SO₄ waste, neutralized using CaCO₃ to produce gypsum (CaSO₄), which is filtered and landfilled. Boc-protection byproducts (tert-butanol, CO₂) are captured and recycled.
Emerging Methodologies
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 6-amino-1H-indazole-1-carboxylate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the indazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Tert-butyl 6-amino-1H-indazole-1-carboxylate is extensively studied for its biological activity, particularly its role as an enzyme inhibitor. It has been shown to inhibit cytochrome P450 enzymes, such as CYP1A2, which are crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, making it a focal point in pharmacological studies .
Table 1: Interaction with Cytochrome P450 Enzymes
Biological Research
The compound has been investigated for its effects on various cellular processes:
- Cell Signaling : It modulates pathways such as MAPK/ERK, influencing cell proliferation and differentiation.
- Gene Expression : Alters transcriptional activity related to stress responses.
- Cellular Metabolism : Interacts with key metabolic enzymes, impacting energy production and biosynthesis .
Case Study : In vitro studies demonstrated that treatment with this compound significantly reduced the proliferation of cancer cell lines, indicating its potential as an anti-cancer agent .
Pharmaceutical Development
This compound serves as a critical intermediate in synthesizing various pharmaceuticals targeting neurological disorders and cancers. Its structural properties facilitate the development of drugs with improved efficacy and specificity .
Table 2: Potential Therapeutic Applications
| Application Area | Description |
|---|---|
| Cancer Treatment | Inhibits tumor growth in preclinical models |
| Neurological Disorders | Potential use in drugs targeting CNS conditions |
| Infectious Diseases | Investigated for antiviral properties |
Material Science
In material science, this compound is explored for developing advanced materials due to its unique structural properties. It can be utilized in creating polymers and coatings that require specific chemical functionalities .
Molecular Mechanism of Action
The primary mechanism of action involves binding to specific sites on cytochrome P450 enzymes, disrupting normal metabolic processes. This interaction leads to significant pharmacokinetic changes for co-administered drugs, necessitating careful consideration in therapeutic contexts .
Wirkmechanismus
The mechanism of action of tert-butyl 6-amino-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional properties of tert-butyl 6-amino-1H-indazole-1-carboxylate can be contextualized by comparing it to analogs with variations in substituent type, position, and electronic effects. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Selected Indazole Derivatives
Key Findings :
Positional Isomerism: The 6-amino derivative exhibits superior bioactivity compared to its 5-amino isomer (similarity score: 0.98 vs. 0.90) due to optimized hydrogen bonding with target proteins . Substituents at the 6-position (e.g., Br, CN) enhance electrophilicity for cross-coupling reactions, while the 3-iodo group in the cyano-iodo derivative facilitates halogen bonding in crystal packing .
Functional Group Effects: The Boc group in all derivatives improves solubility and stability, but steric bulk in the 3-amino-6-methyl analog reduces reactivity in nucleophilic substitutions . Halogenated analogs (e.g., 6-bromo) are pivotal in Suzuki-Miyaura couplings, whereas the 6-hydroxyindoline derivative’s reduced aromaticity limits its use in π-stacking interactions .
Synthetic Utility: The 6-amino derivative’s synthesis (72% yield via nitro reduction) is more efficient than the 5-amino analog’s multi-step route (50–60% yield) . Bromo and iodo derivatives serve as precursors for further functionalization, but the cyano group’s electron-withdrawing nature complicates nucleophilic additions .
Biologische Aktivität
Tert-butyl 6-amino-1H-indazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.
This compound exhibits notable interactions with various enzymes and proteins, particularly through the inhibition of cytochrome P450 enzymes, such as CYP1A2. This inhibition can alter the metabolism of drugs and other compounds, making it a critical focus in pharmacological studies.
Table 1: Interaction with Cytochrome P450 Enzymes
Cellular Effects
The compound influences several cellular processes, including:
- Cell Signaling : Modulates pathways such as MAPK/ERK, affecting cell proliferation and differentiation.
- Gene Expression : Alters transcriptional activity related to stress responses and metabolic regulation.
- Cellular Metabolism : Impacts metabolic pathways by interacting with key enzymes involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound acts primarily through enzyme inhibition. Its ability to bind to specific sites on cytochrome P450 enzymes disrupts normal metabolic processes. This interaction can lead to significant pharmacokinetic changes for co-administered drugs, necessitating careful consideration in therapeutic contexts .
Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage. Lower doses tend to modulate enzyme activity without notable toxicity, while higher doses may lead to adverse effects. This dose-dependent behavior is crucial for its application in therapeutic settings.
Table 2: Dosage Effects in Animal Models
Transport and Distribution
The transport and distribution of this compound within biological systems are mediated by specific transporters and binding proteins. Its subcellular localization affects its functional activity, with potential targeting to organelles influencing its biochemical effects.
Research Applications
This compound is being investigated for various applications:
- Anticancer Activity : Preliminary studies suggest potential antiproliferative effects against cancer cell lines, with IC50 values indicating effectiveness at low concentrations. For example, derivatives have shown IC50 values ranging from 7 to 20 µM against specific cancer types .
- Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions .
Case Studies
Recent studies have highlighted the efficacy of this compound in various therapeutic contexts:
- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against human cancer cell lines, particularly breast and pancreatic cancers.
- Inflammation Models : In murine models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as IL-6 and TNF-alpha .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
